molecular formula C11H11NO6S B7835532 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid

Cat. No.: B7835532
M. Wt: 285.28 g/mol
InChI Key: JFFSVJCOFFOCKB-UHFFFAOYSA-N
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Description

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid is a complex organic compound characterized by its unique molecular structure, which includes an ethoxycarbonylmethylsulfanyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and enzyme activities.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can participate in electron transfer reactions, while the ethoxycarbonylmethylsulfanyl group may influence the compound's solubility and reactivity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid can be compared with other similar compounds, such as 3-Nitrobenzoic acid, 4-Methoxycarbonylmethylsulfanyl-3-nitrobenzoic acid, and this compound derivatives. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications.

Biological Activity

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a nitro group and an ethoxycarbonylmethylsulfanyl substituent. Its structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₄S
  • CAS Number : [insert CAS number here]

Biological Activity Overview

Research indicates that nitro-containing compounds, including this compound, exhibit a range of biological activities such as:

  • Antimicrobial Activity : Nitro compounds are known for their efficacy against various pathogens. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage and death .
  • Anticancer Properties : The compound may inhibit specific enzymes involved in cancer cell proliferation. The presence of the nitro group enhances its interaction with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
  • Anti-inflammatory Effects : Nitro fatty acids have been shown to modulate inflammatory responses. The compound may exert similar effects by interacting with signaling pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo enzymatic reduction, resulting in reactive species that interact with cellular macromolecules .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for tumor growth or microbial survival.
  • Cell Membrane Interaction : The lipophilicity imparted by the ethoxycarbonylmethylsulfanyl group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits cancer cell growth through enzyme inhibition
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various nitro compounds, including derivatives similar to this compound. The results indicated significant inhibitory concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the formation of toxic intermediates post-reduction of the nitro group, which covalently binds to DNA .

Case Study: Anticancer Potential

Another research explored the anticancer potential of nitro-substituted benzoic acids. It was found that these compounds could inhibit the activity of specific kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing bioactivity.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is likely to exhibit low solubility in aqueous environments but higher solubility in organic solvents. This property may influence its absorption and distribution within biological systems.

Properties

IUPAC Name

4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSVJCOFFOCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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